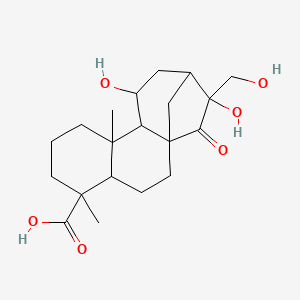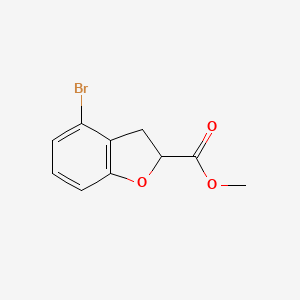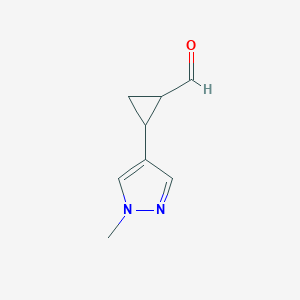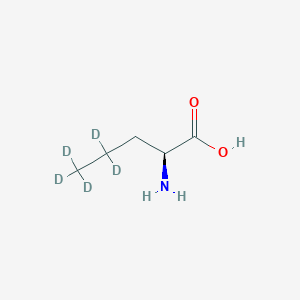![molecular formula C7H11ClF3NO B12309080 rac-[(1R,5S)-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexan-1-yl]methanol hydrochloride, trans](/img/structure/B12309080.png)
rac-[(1R,5S)-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexan-1-yl]methanol hydrochloride, trans
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-[(1R,5S)-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexan-1-yl]methanol hydrochloride, trans is a complex organic compound with a unique bicyclic structure. This compound is characterized by the presence of a trifluoromethyl group and an azabicyclohexane ring, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-[(1R,5S)-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexan-1-yl]methanol hydrochloride, trans typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the azabicyclohexane ring and the introduction of the trifluoromethyl group. Common reagents used in these reactions include trifluoromethylating agents and catalysts that facilitate the formation of the bicyclic structure.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and advanced purification methods are often employed to scale up the production while maintaining the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
rac-[(1R,5S)-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexan-1-yl]methanol hydrochloride, trans can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the trifluoromethyl group or other substituents are replaced by different nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
rac-[(1R,5S)-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexan-1-yl]methanol hydrochloride, trans has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a pharmacophore in drug design.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of rac-[(1R,5S)-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexan-1-yl]methanol hydrochloride, trans involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular interactions depend on the specific application and context of use.
Properties
Molecular Formula |
C7H11ClF3NO |
|---|---|
Molecular Weight |
217.61 g/mol |
IUPAC Name |
[5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexan-1-yl]methanol;hydrochloride |
InChI |
InChI=1S/C7H10F3NO.ClH/c8-7(9,10)6-1-5(6,4-12)2-11-3-6;/h11-12H,1-4H2;1H |
InChI Key |
GKUOMWWRLIAVEN-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(C1(CNC2)C(F)(F)F)CO.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![rac-[(3R,4R)-4-(2,2-dimethylpropyl)pyrrolidin-3-yl]methanol hydrochloride, trans](/img/structure/B12308997.png)
![N,3-bis(2-amino-2-oxoethyl)-9-benzyl-21,24-dibutyl-18-(3-carbamimidamidopropyl)-30-(hydroxymethyl)-42-(1H-imidazol-4-ylmethyl)-27,33-bis(1H-indol-3-ylmethyl)-6,7,22,25,37-pentamethyl-39-(2-methylpropyl)-2,5,8,11,17,20,23,26,29,32,35,38,41,44-tetradecaoxo-13-thia-1,4,7,10,16,19,22,25,28,31,34,37,40,43-tetradecazabicyclo[43.3.0]octatetracontane-15-carboxamide](/img/structure/B12309002.png)
![1-tert-butyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B12309003.png)
![1,2-Cyclohexanediol, 3-[bis(phenylmethyl)amino]-, (1R,2S,3S)-rel-](/img/structure/B12309007.png)
![Ethyl 6-[(chlorosulfonyl)methyl]oxane-2-carboxylate, trans](/img/structure/B12309015.png)
![8,8-Dioxo-8lambda6-thiabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B12309024.png)
![[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2-hydroxybenzoate](/img/structure/B12309027.png)
![hexahydro-1H-furo[3,4-c]pyrrol-1-one hydrochloride](/img/structure/B12309031.png)




![7-Bromobicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B12309088.png)

